8,8'-Bieckol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

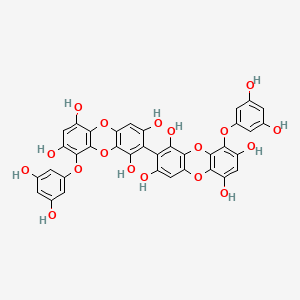

8,8’-Bieckol is an eckol-type phlorotannin found in the brown algae Ecklonia cava and Ecklonia kurome . It belongs to the dibenzo-1,4-dioxin class of phlorotannins . The molecular formula of 8,8’-Bieckol is C36H22O18 .

Molecular Structure Analysis

The molecular structure of 8,8’-Bieckol consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. It has a molecular weight of 742.549 Da and a monoisotopic mass of 742.080627 Da .

Physical and Chemical Properties Analysis

8,8’-Bieckol has a complex structure with a molecular formula of C36H22O18. It has an average mass of 742.549 Da and a monoisotopic mass of 742.080627 Da .

科学的研究の応用

Anti-inflammatory Effects

8,8'-Bieckol, a compound isolated from the brown alga Ecklonia cava, has demonstrated significant anti-inflammatory effects. In studies involving macrophages, this compound was found to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6). This suppression was linked to the inhibition of the NF-κB signaling pathway and reactive oxygen species (ROS) production (Yang et al., 2014).

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. In one study, this compound showed strong radical scavenging effects and significant reducing power, suggesting its potential in protecting against oxidative damage caused by reactive oxygen species (Kwon et al., 2013).

Anti-Allergic and Anti-Inflammatory Effects in Vivo

Phlorotannins like this compound have been investigated for their potential in suppressing allergic reactions. Orally administered phlorotannins were found to suppress mouse ear swelling and reduce the release of chemical mediators involved in allergic reactions (Sugiura et al., 2018).

Inhibition of Hyaluronidase

This compound has shown inhibitory effects against hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid in the body. This activity suggests its potential application in therapeutic treatments where the inhibition of hyaluronidase is beneficial (Shibata et al., 2002).

Alleviating Postprandial Hyperglycemia

In diabetic mice, this compound demonstrated an ability to alleviate postprandial hyperglycemia. This effect was attributed to its inhibitory actions on enzymes like α-glucosidase and α-amylase, which play a role in carbohydrate digestion (Lee et al., 2017).

Potential in Alzheimer's Disease Treatment

This compound from Ecklonia cava was evaluated for its inhibitory effects on enzymes like BACE1 and acetylcholinesterase, which are therapeutic targets for Alzheimer's disease. The study suggested its potential as a drug candidate for the disease (Lee & Jun, 2019).

作用機序

将来の方向性

特性

CAS番号 |

89445-12-5 |

|---|---|

分子式 |

C36H22O18 |

分子量 |

742.5 g/mol |

IUPAC名 |

9-(3,5-dihydroxyphenoxy)-2-[9-(3,5-dihydroxyphenoxy)-1,3,6,8-tetrahydroxydibenzo-p-dioxin-2-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |

InChI |

InChI=1S/C36H22O18/c37-11-1-12(38)4-15(3-11)49-29-19(43)7-21(45)31-35(29)53-33-23(51-31)9-17(41)25(27(33)47)26-18(42)10-24-34(28(26)48)54-36-30(20(44)8-22(46)32(36)52-24)50-16-5-13(39)2-14(40)6-16/h1-10,37-48H |

InChIキー |

FHYNTHBAMAEFJB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |

正規SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |

| 89445-12-5 | |

同義語 |

8,8'-bieckol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)

![2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)

![7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1229217.png)

![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)